molecular formula C8H3N3O2S B065249 6-Nitrobenzo[d]thiazole-2-carbonitrile CAS No. 188672-83-5

6-Nitrobenzo[d]thiazole-2-carbonitrile

Cat. No.: B065249
CAS No.: 188672-83-5
M. Wt: 205.2 g/mol
InChI Key: HBTRWBUZKBTJBI-UHFFFAOYSA-N
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Chemical Reactions Analysis

6-Nitrobenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and nucleophiles such as amines for substitution reactions . Major products formed from these reactions include 6-aminobenzo[d]thiazole-2-carbonitrile and various substituted derivatives .

Biological Activity

6-Nitrobenzo[d]thiazole-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H3N3O2SC_8H_3N_3O_2S. Its structure features a benzothiazole core with a nitro group at the 6-position and a carbonitrile group at the 2-position. This unique configuration contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit various enzymes and pathways critical for pathogen survival and proliferation.

Enzyme Inhibition

One of the notable mechanisms is the inhibition of enzymes involved in microbial cell wall synthesis, similar to other benzothiazole derivatives. For example, it has been shown to inhibit the enzyme DprE1, which is essential for mycobacterial cell wall biosynthesis, thereby exhibiting anti-tubercular properties .

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains and fungi. For instance, it has shown effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans .
  • Anticancer Potential : The compound has been evaluated for its anticancer activities. Research indicates that it can induce apoptosis in cancer cells through various pathways, making it a candidate for further development as an anticancer agent .
  • Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. It demonstrated superior efficacy against multi-drug resistant strains of bacteria, highlighting its potential as a new antimicrobial agent .
  • Anticancer Activity : A study evaluating the cytotoxic effects of this compound on pancreatic cancer cell lines reported significant growth inhibition at low concentrations. The underlying mechanism was linked to the induction of oxidative stress in cancer cells .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups, indicating its potential as an effective treatment option .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other benzothiazole derivatives.

Compound NameStructure FeaturesBiological Activity
2-Amino-6-nitrobenzothiazoleAmino group instead of carbonitrileAntimicrobial and anticancer
Benzothiazole-6-carboxylic acidCarboxylic acid groupAntimicrobial but less potent
2-Methyl-4-nitrobenzothiazoleMethyl group at position 2Moderate antimicrobial activity

The presence of both nitro and carbonitrile groups in this compound enhances its reactivity and biological activity compared to other derivatives.

Properties

IUPAC Name

6-nitro-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3N3O2S/c9-4-8-10-6-2-1-5(11(12)13)3-7(6)14-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTRWBUZKBTJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442742
Record name 6-Nitrobenzo[d]thiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188672-83-5
Record name 6-Nitrobenzo[d]thiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In particular 2-cyano-benzothiazole 10 (0.84 mmol, 0.134 g) was suspended in 0.563 ml conc. H2SO4 at 0° C. 1.3 equivalents of concentrated HNO3 (1.1 mmol, 0.069 g) was added portionwise over 10 min to the stirring solution; not to exceed 0° C. over a total of ˜45 min. The reaction proceeded further for 2 h and at 5 h the product was evident. The reaction was then poured over ice/water, extracted into EtOAc, and concentrated in vacuo to yield a crude yellow residue 11. For analytical characterization, a small portion was purified by semi-preparative HPLC at 10 mL/min on a Waters preparative machine (Waters Symmetry prep C18, 7 μm, 19×300 mm column, photodiode array detection) with a linear gradient from 90% H2O (0.1% TFA) to 50% MeCN (0.1% TFA) for 30 min yielding a large product peak at ˜27 minutes. The fractions were collected and lyophilized using Kinetics Flexi-Dry freeze-dryer.
Quantity
0.134 g
Type
reactant
Reaction Step One
Name
Quantity
0.069 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.563 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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